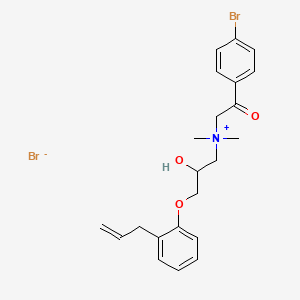
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide is a complex organic compound that features a brominated benzene ring, an ethanaminium group, and a phenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide typically involves multiple steps. One common route includes the bromination of a benzene derivative followed by the introduction of the ethanaminium group through a series of substitution reactions. The phenoxypropyl moiety is then attached via an etherification reaction. The final product is obtained after purification and crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the brominated benzene ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with various nucleophiles.
Scientific Research Applications
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide involves its interaction with specific molecular targets. The brominated benzene ring can participate in electrophilic aromatic substitution reactions, while the ethanaminium group can interact with biological receptors. The phenoxypropyl moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanaminium, 4-chloro-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, chloride
- Benzeneethanaminium, 4-fluoro-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, fluoride
Uniqueness
Benzeneethanaminium, 4-bromo-N-(2-hydroxy-3-(2-(2-propenyl)phenoxy)propyl)-N,N-dimethyl-beta-oxo-, bromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro and fluoro analogs.
Properties
CAS No. |
105996-44-9 |
|---|---|
Molecular Formula |
C22H27Br2NO3 |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl]-[2-hydroxy-3-(2-prop-2-enylphenoxy)propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C22H27BrNO3.BrH/c1-4-7-18-8-5-6-9-22(18)27-16-20(25)14-24(2,3)15-21(26)17-10-12-19(23)13-11-17;/h4-6,8-13,20,25H,1,7,14-16H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
VNXJIZYCYMGERO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC(COC1=CC=CC=C1CC=C)O)CC(=O)C2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















